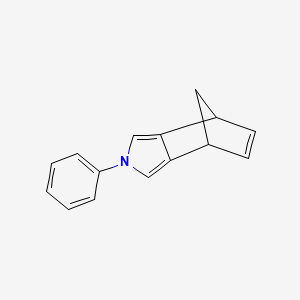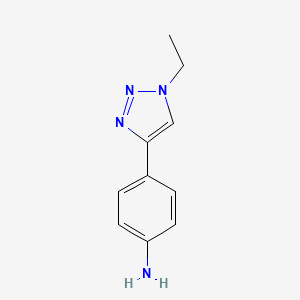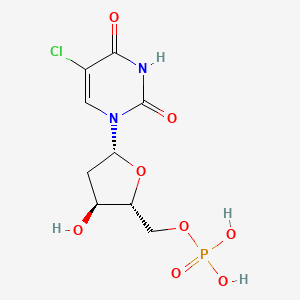![molecular formula C9H10N2O2 B12925673 2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 93673-21-3](/img/structure/B12925673.png)
2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the reaction of furan derivatives with pyrazole precursors. One common method includes the cyclization of 3-(furan-3-ylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Preparation of furan-3-ylmethyl intermediates.
- Cyclization with pyrazole precursors under controlled temperature and pressure.
- Purification using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
- Oxidation products include furan-3-carboxylic acid derivatives.
- Reduction products include dihydropyrazole derivatives.
- Substitution products include halogenated or alkylated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as NF-κB or MAPK.
Comparación Con Compuestos Similares
1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other furan-pyrazole derivatives, such as 1-(furan-2-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one and 1-(furan-3-ylmethyl)-3-ethyl-1H-pyrazol-5(4H)-one.
Uniqueness: The specific substitution pattern on the furan and pyrazole rings imparts unique chemical and biological properties to 1-(Furan-3-ylmethyl)-3-methyl-1H-pyrazol-5(4H)-one, making it a valuable compound for research and development.
Propiedades
Número CAS |
93673-21-3 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-(furan-3-ylmethyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-7-4-9(12)11(10-7)5-8-2-3-13-6-8/h2-3,6H,4-5H2,1H3 |
Clave InChI |
SQIBYKZYAGQPRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)CC2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-methoxy-N-(exo-8-(3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrimidine-5-carboxamide](/img/structure/B12925595.png)

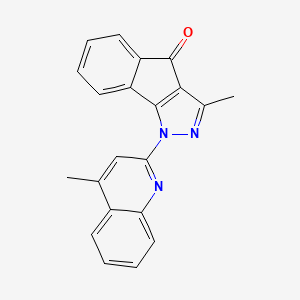
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)

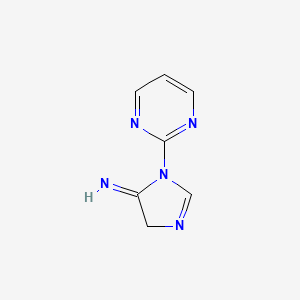
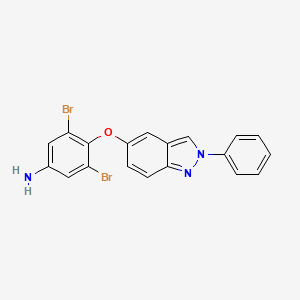
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
